molecular formula C21H24N4O B2910439 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide CAS No. 2034306-82-4

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide

Katalognummer B2910439
CAS-Nummer: 2034306-82-4
Molekulargewicht: 348.45
InChI-Schlüssel: VVAFARNNLBVEJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as MDAA. The purpose of

Wirkmechanismus

The exact mechanism of action of MDAA is not yet fully understood. However, it has been proposed that it may act by inhibiting the synthesis of certain enzymes or proteins that are necessary for the survival of bacteria, fungi, or cancer cells. Additionally, MDAA may act by modulating the activity of certain signaling pathways that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MDAA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MDAA can inhibit the growth of various bacterial and fungal strains. Additionally, MDAA has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Furthermore, MDAA has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a pain reliever and anti-inflammatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

MDAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MDAA has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, there are also some limitations to the use of MDAA in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for MDAA.

Zukünftige Richtungen

There are several potential future directions for research on MDAA. One area of interest is the development of new antibiotics based on the structure of MDAA. Additionally, further studies are needed to determine the optimal dosage and administration route for MDAA as a potential pain reliever and anti-inflammatory agent. Furthermore, the anticancer activity of MDAA warrants further investigation, particularly in vivo studies to determine its efficacy and safety as a chemotherapeutic agent. Overall, MDAA has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesemethoden

MDAA can be synthesized using a multistep reaction process that involves the condensation of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The final product is a white crystalline solid with a melting point of approximately 160°C.

Wissenschaftliche Forschungsanwendungen

MDAA has been studied extensively for its potential therapeutic applications. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, MDAA has been found to exhibit anticancer activity in vitro, suggesting that it may have potential as a chemotherapeutic agent. Furthermore, MDAA has been investigated for its potential as a pain reliever and anti-inflammatory agent.

Eigenschaften

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-16(2)19(15-25-14-13-22-24-25)23-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,19-20H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAFARNNLBVEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.